![molecular formula C21H18N2O4 B14888125 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoxazole ring, and a quinoline carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoxazole ring, which can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the quinoline carboxylate moiety can be synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical reactivity allows for the modification of its properties to suit specific industrial applications.
Mécanisme D'action
The mechanism of action of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate involves its interaction with molecular targets in biological systems. The quinoline moiety may interact with DNA or enzymes, while the dihydroisoxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate: Unique due to its combination of methoxyphenyl, dihydroisoxazole, and quinoline carboxylate groups.
Quinoline derivatives: Commonly used in medicinal chemistry for their biological activity.
Isoxazole derivatives: Known for their reactivity and use in various chemical reactions.
Uniqueness
The uniqueness of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across different fields. Its combination of structural features is not commonly found in other compounds, making it a valuable subject of study in scientific research.
Propriétés
Formule moléculaire |
C21H18N2O4 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-25-16-9-6-15(7-10-16)20-12-17(27-23-20)13-26-21(24)19-11-8-14-4-2-3-5-18(14)22-19/h2-11,17H,12-13H2,1H3 |
Clé InChI |
GQAHKIATSJSBMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(C2)COC(=O)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


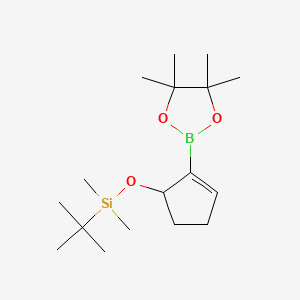
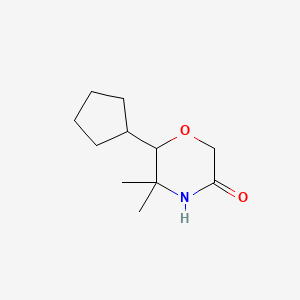

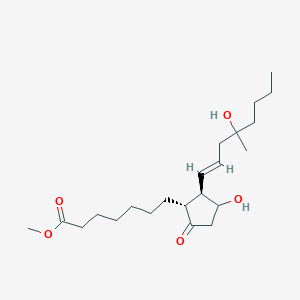


![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
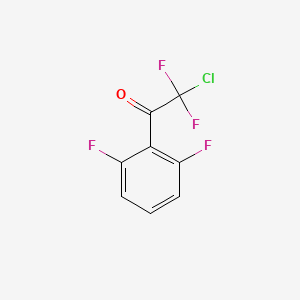

![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
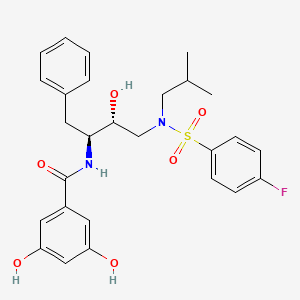

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
